MRS 1065
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-7-[(E)-2-phenylethenyl]furo[3,2-g]chromen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c1-22-20-15-9-10-23-17(15)12-18-19(20)16(21)11-14(24-18)8-7-13-5-3-2-4-6-13/h2-12H,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBFQFPYNPJVLO-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443865 | |
| Record name | 4-methoxy-7-[(E)-2-phenylethenyl]furo[3,2-g]chromen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138565-05-6 | |
| Record name | 4-methoxy-7-[(E)-2-phenylethenyl]furo[3,2-g]chromen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Identity and Structural Features
MRS 1065, chemically designated as 5-(tert-butyl-dimethyl-silanyl)-pent-4-yn-1-yl 3,5-bis(5-(tert-butyl-dimethyl-silanyl)-pent-4-yn-1-yloxy)benzoate , belongs to a class of dendron-type molecules characterized by silane-protected alkyne branches and a central aromatic core. Its structure integrates:
- A 3,5-dihydroxybenzoic acid backbone functionalized with alkynyl-silane dendrons.
- Triazole linkages formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Lactose units conjugated to enhance aqueous solubility.
The compound’s complexity arises from its multi-step convergent synthesis, requiring precise control over protection-deprotection cycles and regioselective coupling reactions.
Synthetic Pathways and Methodological Considerations
Dendron Block Synthesis
The preparation of this compound begins with the synthesis of its dendritic components, as exemplified in related dendron-type sugar derivatives:
Alkyl Azide Preparation
- 1-Azidodocosane is synthesized via mesylation of 1-docosanol using methanesulfonyl chloride (MsCl) and triethylamine, followed by nucleophilic substitution with sodium azide (NaN₃) in a tetrabutylammonium hydrogen sulfate (nBu₄NHSO₄)-mediated reaction (88% yield over two steps).
Lactose Functionalization
- 2-Azidoethoxylactose is prepared by acetylating D-lactose with acetic anhydride and pyridine (65% yield), followed by BF₃·Et₂O-catalyzed glycosylation with 2-azidoethanol and subsequent deprotection using sodium methoxide (NaOMe) in methanol (92% yield).
Dendritic Carboxylic Acid Synthesis
- 3,5-Bis-[5-(tert-butyl-dimethyl-silanyl)-pent-4-yn-1-yloxy]benzoic acid is synthesized via:
- Protection of 4-pentyn-1-ol with tetrahydropyranyl (THP) and tert-butyldimethylsilyl (TBDMS) groups.
- Mesylation with MsCl and coupling with methyl 3,5-dihydroxybenzoate under basic conditions (K₂CO₃, DMF, 99% yield).
- Saponification with potassium hydroxide (KOH) and neutralization with Dowex H⁺ resin.
Convergent Assembly via CuAAC
The final structure is assembled through a CuAAC "click" reaction between azide-functionalized lactose and alkyne-terminated dendrons:
- Azide-alkyne coupling : A mixture of 2-azidoethoxylactose (1.2 eq) and dendritic alkyne (1 eq) in tert-butanol/water is treated with CuSO₄ (20 mol%) and sodium ascorbate (40 mol%) at 40°C for 24 hours.
- Purification : The crude product is dialyzed (MWCO: 3500 Da) and lyophilized to yield this compound as a white solid (92% yield).
Critical Reaction Parameters:
- Solvent system : tert-Butanol/water (4:1 v/v) optimizes solubility and reaction efficiency.
- Catalyst loading : Excess sodium ascorbate ensures reduction of Cu(II) to active Cu(I).
- Temperature : Elevated temperatures (40°C) accelerate cycloaddition without promoting side reactions.
Analytical Validation and Characterization
Spectroscopic Confirmation
Challenges and Innovations in Synthesis
Silane Deprotection Sensitivity
The TBDMS-protected alkynes necessitate careful handling under anhydrous conditions to prevent premature deprotection. Strategies include:
Scalability Limitations
- Low yields in multi-step sequences : Convergent synthesis accumulates stepwise yield losses, necessitating optimization of intermediate purifications.
- Cost of reagents : TBDMSCl and specialized catalysts (e.g., Dowex resins) increase production costs.
Chemical Reactions Analysis
Types of Reactions
MRS1065 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert MRS1065 into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of MRS1065.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
MRS1065 has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MRS1065 involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. Key pathways include:
Receptor binding: MRS1065 binds to specific receptors, altering their signaling pathways.
Enzyme inhibition: The compound inhibits the activity of certain enzymes, affecting metabolic processes.
Comparison with Similar Compounds
Key Findings :
- AISI 1065 exhibits superior hardness compared to EN C67S and GB 65Mn but slightly lower than JIS S65C .
- JIS S65C has the highest tensile strength, making it suitable for high-stress machinery components .
- GB 65Mn offers better elongation, favoring applications requiring flexibility .
Comparison of Fermented Pomegranate Juice Compounds
In , LC–MS analysis identified 1,065 compounds in fermented pomegranate juice (FM6). A Venn diagram comparison reveals overlaps with fresh juice (FJ) and 1-month fermented juice (FM1):
| Sample | Total Compounds | Shared with FM6 | Unique Compounds |
|---|---|---|---|
| Fresh Juice (FJ) | 1,263 | 346 | 641 |
| FM1 | 1,580 | 580 | 780 |
| FM6 | 1,065 | — | 109 |
Key Findings :
- FM6 shares 346 compounds with FJ and 580 with FM1 , suggesting fermentation modifies metabolite profiles .
- 109 unique compounds in FM6 may include secondary metabolites (e.g., antioxidants, anti-diabetic agents) produced during prolonged fermentation .
Critical Analysis of Evidence Gaps
- No chemical compound named "MRS 1065" is defined in the provided sources. The term likely originates from a misattribution of identifiers (e.g., AISI 1065 steel, page numbers, or postal codes).
Q & A
Advanced Question
- Blinding : Ensure experimenters are blinded to treatment groups during data collection and analysis.
- Replication : Use independent cell lines or primary cultures to confirm findings.
- Negative controls : Include sham-treated and siRNA knockdown groups to validate target specificity.
- Data transparency : Share raw data (e.g., via repositories like Figshare) and pre-register protocols to reduce publication bias .
How can interdisciplinary approaches enhance the study of this compound’s therapeutic potential?
Advanced Question
Integrate methods from pharmacology, computational biology, and bioengineering:
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Link drug exposure to therapeutic outcomes using software like NONMEM.
- Machine learning : Train classifiers on omics data to predict off-target effects.
- Microfluidic systems : Mimic human tissue microenvironments for high-throughput screening .
What are the ethical considerations when translating this compound research into clinical trials?
Basic Question
- Informed consent : Ensure participants understand risks/benefits in early-phase trials.
- Data ownership : Define agreements between academic institutions and industry partners to prevent conflicts of interest.
- Equity : Address demographic diversity in trial recruitment to ensure generalizability .
How should researchers validate this compound’s target engagement in complex biological systems?
Advanced Question
Use multi-modal validation:
- Chemical probes : Develop photoaffinity or fluorescent analogs for spatial localization.
- Genome-wide CRISPR screens : Identify synthetic lethal interactions to confirm target relevance.
- Cryo-EM/X-ray crystallography : Resolve drug-target binding conformations at atomic resolution .
What computational tools are effective for predicting this compound’s off-target interactions?
Advanced Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against structural databases (e.g., PDB).
- Quantitative structure-activity relationship (QSAR) models : Train on ChEMBL data to predict bioactivity.
- Network pharmacology : Map drug-target-pathway interactions using platforms like Cytoscape .
How can researchers address reproducibility challenges in this compound studies?
Advanced Question
- Standardized protocols : Adopt guidelines like ARRIVE for preclinical studies.
- Open science practices : Publish detailed methods (e.g., step-by-step protocols on protocols.io ) and share reagents via repositories like Addgene.
- Collaborative validation : Partner with independent labs to replicate key findings .
Methodological Notes
- Data tables should include raw measurements (e.g., EC50 values, confidence intervals) and metadata (e.g., experimental conditions, software versions).
- Advanced statistical methods (e.g., Bayesian inference, machine learning) must be justified with pilot data or theoretical frameworks .
- Ethical rigor requires adherence to institutional review board (IRB) guidelines and transparency in reporting adverse events .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
